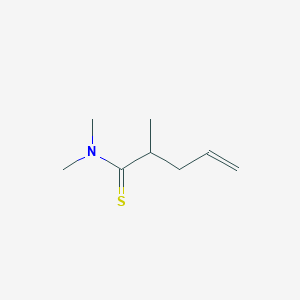
N,N,2-Trimethylpent-4-enethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,2-Trimethylpent-4-enethioamide is an organic compound with a unique structure that includes a thioamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2-Trimethylpent-4-enethioamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the hydrosilation process, where unsaturated hydrocarbons react with hydrosilane in the presence of a platinum catalyst . This method ensures high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilation processes, optimized for efficiency and cost-effectiveness. The use of advanced catalysts and controlled reaction environments ensures the consistent quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,2-Trimethylpent-4-enethioamide undergoes various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N,N,2-Trimethylpent-4-enethioamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N,2-Trimethylpent-4-enethioamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the target and the context of the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethylthioacetamide
- N,N-Diethylthioacetamide
- N,N-Dimethylthioformamide
Uniqueness
N,N,2-Trimethylpent-4-enethioamide is unique due to its specific structure, which includes a thioamide group attached to a pentene backbone. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill.
Propriétés
Numéro CAS |
67797-42-6 |
|---|---|
Formule moléculaire |
C8H15NS |
Poids moléculaire |
157.28 g/mol |
Nom IUPAC |
N,N,2-trimethylpent-4-enethioamide |
InChI |
InChI=1S/C8H15NS/c1-5-6-7(2)8(10)9(3)4/h5,7H,1,6H2,2-4H3 |
Clé InChI |
NTHCMDKIIMFLBO-UHFFFAOYSA-N |
SMILES canonique |
CC(CC=C)C(=S)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


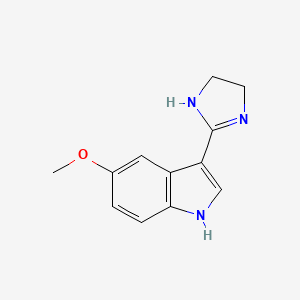
![1,1'-(Propane-2,2-diyl)bis{4-[(2-ethenylphenyl)methoxy]benzene}](/img/structure/B14477576.png)

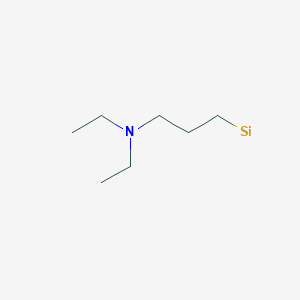


![N'-[(Ethoxycarbonyl)oxy]pyridine-2-carboximidamide](/img/structure/B14477606.png)
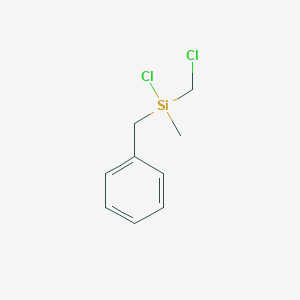
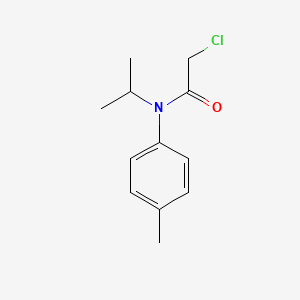

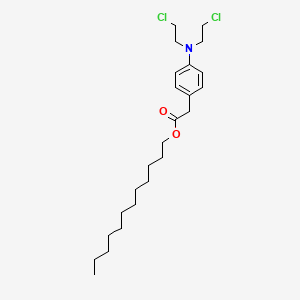

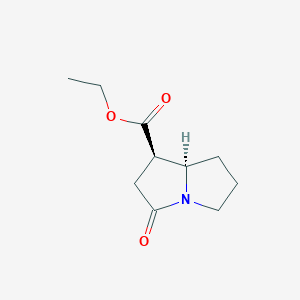
![3-[3-(3-Aminopropylsulfanyl)propylsulfanyl]propan-1-amine](/img/structure/B14477653.png)
